methyl 5-(2H-1,3-benzodioxol-5-yl)-7-methyl-4-oxo-2-sulfanylidene-1H,2H,3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate
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Overview
Description
Methyl 5-(1,3-benzodioxol-5-yl)-7-methyl-4-oxo-2-sulfanylidene-5,8-dihydro-1H-pyrido[2,3-d]pyrimidine-6-carboxylate is a complex organic compound known for its potential applications in medicinal chemistry. This compound features a unique structure that includes a benzodioxole moiety, a pyrido[2,3-d]pyrimidine core, and a sulfanylidene group, making it a subject of interest for researchers exploring new therapeutic agents.
Preparation Methods
The synthesis of methyl 5-(2H-1,3-benzodioxol-5-yl)-7-methyl-4-oxo-2-sulfanylidene-1H,2H,3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzodioxole Moiety: This step involves the cyclization of catechol with methylene chloride under basic conditions to form the benzodioxole ring.
Construction of the Pyrido[2,3-d]pyrimidine Core: This step involves the condensation of appropriate pyrimidine derivatives with suitable aldehydes or ketones, followed by cyclization reactions.
Introduction of the Sulfanylidene Group:
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity.
Chemical Reactions Analysis
Methyl 5-(1,3-benzodioxol-5-yl)-7-methyl-4-oxo-2-sulfanylidene-5,8-dihydro-1H-pyrido[2,3-d]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Scientific Research Applications
Methyl 5-(1,3-benzodioxol-5-yl)-7-methyl-4-oxo-2-sulfanylidene-5,8-dihydro-1H-pyrido[2,3-d]pyrimidine-6-carboxylate has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Research: It is used in studies exploring the mechanisms of enzyme inhibition and protein-ligand interactions.
Industrial Applications: The compound’s unique structure makes it a candidate for the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of methyl 5-(2H-1,3-benzodioxol-5-yl)-7-methyl-4-oxo-2-sulfanylidene-1H,2H,3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate involves the inhibition of specific enzymes and molecular pathways. The compound interacts with target proteins, leading to the disruption of critical biological processes such as DNA replication and cell division . This interaction is facilitated by the compound’s ability to form stable complexes with the active sites of enzymes, thereby blocking their activity .
Comparison with Similar Compounds
Methyl 5-(1,3-benzodioxol-5-yl)-7-methyl-4-oxo-2-sulfanylidene-5,8-dihydro-1H-pyrido[2,3-d]pyrimidine-6-carboxylate can be compared with other similar compounds, such as:
Methyl 5-(1,3-benzodioxol-5-yl)pyrrolo[1,2-c]pyrimidine-3-carboxylate: This compound shares the benzodioxole moiety but differs in the core structure, leading to different biological activities.
(2E,4E)-Methyl 5-(benzo[d][1,3]dioxol-5-yl)penta-2,4-dienoate: This compound has a similar benzodioxole group but features a different ester linkage, affecting its reactivity and applications.
Pyrrolidine, 1-[5-(1,3-benzodioxol-5-yl)-1-oxo-2,4-pentadienyl]-, (E,E)-: This compound also contains the benzodioxole moiety but has a different pyrrolidine core, resulting in distinct chemical properties.
Properties
IUPAC Name |
methyl 5-(1,3-benzodioxol-5-yl)-7-methyl-4-oxo-2-sulfanylidene-5,8-dihydro-1H-pyrido[2,3-d]pyrimidine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O5S/c1-7-11(16(22)23-2)12(8-3-4-9-10(5-8)25-6-24-9)13-14(18-7)19-17(26)20-15(13)21/h3-5,12H,6H2,1-2H3,(H3,18,19,20,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJLLNFXMDUGCMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2=C(N1)NC(=S)NC2=O)C3=CC4=C(C=C3)OCO4)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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